Hydrogen-Bond Donor Count Differentiates the Target Compound from the Des-Isobutyl Analog
The target compound possesses 4 hydrogen-bond donors (HBD), versus 2 HBD for the des-isobutyl analog 4-[(2-hydroxy-5-methylphenyl)amino]-4-oxobutanoic acid (CAS 249277-56-3) . This difference arises from the additional secondary amine in the isobutylamino side chain. Higher HBD count can enhance aqueous solubility but may reduce passive membrane permeability, directly impacting bioavailability and assay compatibility [1].
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 4-[(2-Hydroxy-5-methylphenyl)amino]-4-oxobutanoic acid (CAS 249277-56-3): 2 |
| Quantified Difference | +2 HBD (100% increase) |
| Conditions | Calculated from 2D structure; consistent with Lipinski's Rule of Five analysis |
Why This Matters
A twofold difference in HBD count dictates fundamentally different solubility-permeability profiles, making the target compound the appropriate choice when both solubility and target engagement must be balanced.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46:3-26. View Source
